
rac-ethyl(2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-ethyl(2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate: is a chemical compound with a complex name, but let’s break it down. The key components are:
Ethyl: Refers to the ethyl group (CH₃CH₂-).
(2R): Indicates the stereochemistry of the piperidine ring.
1-(2,2-difluoroethyl): Describes a difluoroethyl substituent attached to the piperidine ring.
Piperidine-2-carboxylate: The core structure, which is a piperidine ring with a carboxylate group (COO⁻) at position 2.
Vorbereitungsmethoden
Synthetic Routes::
Ring Opening Reaction:
- Industrial synthesis typically involves large-scale processes.
- Specific methods and conditions may vary based on proprietary information held by manufacturers.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the piperidine ring to a piperidinone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The difluoroethyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the difluoroethyl group.
- Oxidation: Piperidinone derivatives.
- Reduction: Piperidine alcohols.
- Substitution: Diverse functionalized piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Exploration of potential drug candidates based on the piperidine scaffold.
Agrochemicals: Development of insecticides or herbicides.
Materials Science: Incorporation into polymers or materials.
Catalysis: As ligands in asymmetric catalysis.
Wirkmechanismus
Targets: Interaction with specific receptors or enzymes.
Pathways: Modulation of neurotransmitter systems, metabolic pathways, or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Piperidine derivatives, such as N-methylpiperidine or piperidine carboxylates.
Uniqueness: The difluoroethyl substituent sets it apart, influencing properties and reactivity.
Eigenschaften
Molekularformel |
C10H17F2NO2 |
|---|---|
Molekulargewicht |
221.24 g/mol |
IUPAC-Name |
ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-5-3-4-6-13(8)7-9(11)12/h8-9H,2-7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
BDBLTZLKIMOLJH-MRVPVSSYSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CCCCN1CC(F)F |
Kanonische SMILES |
CCOC(=O)C1CCCCN1CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



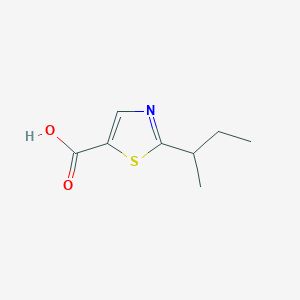
![6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13065327.png)

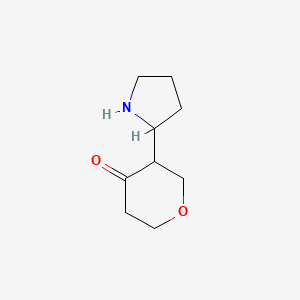

![tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate](/img/structure/B13065349.png)
![N-{[3-(aminomethyl)phenyl]methyl}acetamide](/img/structure/B13065367.png)
![Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13065372.png)
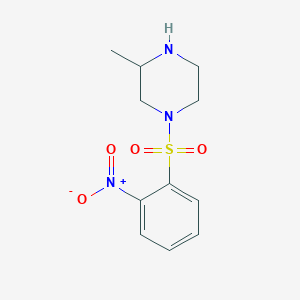
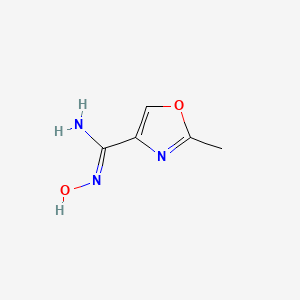

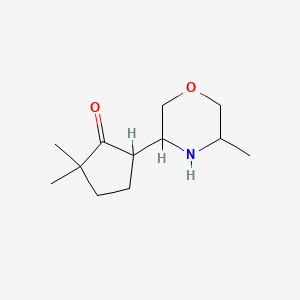
![4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13065395.png)
